molecular formula C12H14Cl2O3 B13425041 Ethyl 4-(2,6-dichloro-phenoxy)butanoate

Ethyl 4-(2,6-dichloro-phenoxy)butanoate

Cat. No.: B13425041
M. Wt: 277.14 g/mol
InChI Key: SLUJNXAFRYUNTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2,6-dichloro-phenoxy)butanoate is an organic compound with the molecular formula C12H14Cl2O3 It is a derivative of phenoxybutanoic acid, characterized by the presence of two chlorine atoms on the phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2,6-dichloro-phenoxy)butanoate typically involves the esterification of 4-(2,6-dichloro-phenoxy)butanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(2,6-dichloro-phenoxy)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Halogen atoms on the phenoxy ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of 4-(2,6-dichloro-phenoxy)butanoic acid.

    Reduction: Formation of 4-(2,6-dichloro-phenoxy)butanol.

    Substitution: Formation of various substituted phenoxybutanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2,6-dichloro-phenoxy)butanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including its role as a herbicide or pesticide.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,6-dichloro-phenoxy)butanoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting key enzymes or disrupting cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    Ethyl 4-(2,4-dichlorophenoxy)butanoate: Similar structure but with chlorine atoms at different positions on the phenoxy ring.

    Ethyl 4-(2,6-difluorophenoxy)butanoate: Fluorine atoms replace chlorine atoms, leading to different chemical properties.

Uniqueness: Ethyl 4-(2,6-dichloro-phenoxy)butanoate is unique due to its specific substitution pattern on the phenoxy ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C12H14Cl2O3

Molecular Weight

277.14 g/mol

IUPAC Name

ethyl 4-(2,6-dichlorophenoxy)butanoate

InChI

InChI=1S/C12H14Cl2O3/c1-2-16-11(15)7-4-8-17-12-9(13)5-3-6-10(12)14/h3,5-6H,2,4,7-8H2,1H3

InChI Key

SLUJNXAFRYUNTH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=C(C=CC=C1Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.